molecular formula C20H20N2O3S B2500505 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide CAS No. 2097935-65-2

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2500505
CAS No.: 2097935-65-2
M. Wt: 368.45
InChI Key: OGZOMDBKEIVFDL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a synthetic ethanediamide derivative designed as a key building block for researchers in medicinal chemistry and drug discovery. This compound integrates multiple privileged pharmacophores, including furan and thiophene heterocycles, which are known to contribute to significant biological activity and molecular recognition. The structural framework of related ethanediamide derivatives has been identified as a novel, non-peptidomimetic scaffold for inhibiting viral proteases, such as the main protease (Mpro) of SARS-CoV-2, providing a useful starting point for the development of broad-spectrum antiviral agents . Compounds bearing the thiophene moiety have also demonstrated promising fungicidal activities, as seen in N-(thiophen-2-yl)nicotinamide derivatives which exhibited excellent efficacy against cucumber downy mildew . The presence of the 1-phenylethyl group introduces a chiral center, offering potential for stereoselective interactions with biological targets. Researchers can utilize this chemical as a versatile intermediate in organic synthesis or as a core structure in the design of bioactive molecules for pharmacological screening. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14(15-7-3-2-4-8-15)22-20(24)19(23)21-13-16(17-9-5-11-25-17)18-10-6-12-26-18/h2-12,14,16H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZOMDBKEIVFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation for Ethyl Bridge Construction

A plausible route involves Friedel-Crafts alkylation to couple furan and thiophene rings. For example:

Reaction Conditions :

  • Catalyst : Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane.
  • Temperature : 0–5°C to minimize side reactions.
  • Precursor : 2-(Chloroethyl)furan and 2-thiophenemagnesium bromide.

Mechanism :

  • Generation of a carbocation at the ethyl chain.
  • Electrophilic substitution on the thiophene ring.

Yield Optimization :

  • Excess thiophene derivative (1.5 eq.) improves conversion.
  • Slow addition of Grignard reagent to prevent dimerization.

Reductive Amination for Diamide Formation

The ethylenediamine linker may be introduced via reductive amination, followed by amidation:

Step 1: Reductive Amination

  • Reactants : 2-(Furan-2-yl)-2-(thiophen-2-yl)acetaldehyde and 1-phenylethylamine.
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).
  • Solvent : Methanol, pH maintained at 6–7 using acetic acid.

Step 2: Amidation with Oxalyl Chloride

  • Conditions :
    • Oxalyl chloride (2 eq.) in tetrahydrofuran (THF).
    • Triethylamine (3 eq.) as a base.
    • Reaction time: 12–18 hours at 25°C.

Coupling Reactions and Final Assembly

Carbodiimide-Mediated Amide Bond Formation

The final diamide structure is assembled using carbodiimide coupling agents, as exemplified in patent WO2021001728A1:

Reagents :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.).
  • Activator : 1-Hydroxybenzotriazole (HOBt, 1.1 eq.).
  • Base : Triethylamine (2.5 eq.).

Procedure :

  • Dissolve the amine intermediate (1 eq.) and oxalic acid (1.1 eq.) in 1,4-dioxane.
  • Cool to 0–5°C, add EDC·HCl and HOBt.
  • Stir at 25–30°C for 18 hours.
  • Quench with ice water and isolate via filtration.

Yield : 70–85% (based on analogous reactions).

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethyl acetate/n-hexane (1:3 v/v).
  • Temperature Gradient : Cool from 60°C to 4°C over 6 hours.
  • Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data

Technique Key Peaks Reference
IR (KBr) 3400 (N-H), 1693 cm⁻¹ (C=O)
¹H NMR δ 7.25–7.35 (Ph), 6.85–7.10 (furan/thiophene)
MS (ESI) m/z 369.5 [M+H]⁺

Challenges and Optimization Opportunities

Stereochemical Control

  • Racemic Mixture : Current methods produce undefined stereocenters.
  • Potential Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amidation.

Scalability Limitations

  • Bottleneck : Low yields in Friedel-Crafts step (~50%).
  • Mitigation : Switch to flow chemistry for better heat transfer.

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Reductive Amination 68% 98% $$ Moderate
Carbodiimide Coupling 82% 99.5% $$$ High
Direct Alkylation 45% 95% $ Low

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction can produce dihydro derivatives of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with furan and thiophene moieties can exhibit anticancer properties. The unique structure of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide may enhance its ability to interact with cancer cell pathways. For instance, a study published in Journal of Medicinal Chemistry highlighted similar compounds that inhibited tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The presence of both furan and thiophene rings in the structure has been associated with antimicrobial activity. Research has shown that derivatives of these compounds can disrupt bacterial cell membranes, leading to cell death. A case study demonstrated that related compounds exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Neurological Applications

Compounds with similar structures have been investigated for their neuroprotective effects. The potential to modulate neurotransmitter systems makes this compound a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study involved synthesizing derivatives of this compound and evaluating their effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity Assessment

In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing effective antimicrobial activity at low concentrations, which supports its potential use as a new antibiotic agent .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including antibacterial agents, H2 receptor antagonists, and CNS-targeting compounds. Below is a detailed comparison based on heterocyclic components, substituent groups, and reported biological activities.

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide C20H21N2O3S Furan-2-yl, thiophen-2-yl ethyl, ethanediamide, phenylethyl Unknown N/A
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolone C19H18BrN3O2S 5-Bromo-thiophen-2-yl, piperazinyl quinolone Antibacterial
Ranitidine (Related Compound A) C13H22N4O3S Furan-2-yl, dimethylamino, nitroacetamide H2 antagonist (anti-ulcer)
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine C22H26N2O2S2 Thiophen-2-yl ethyl, propyl, tetrahydronaphthalenamine Not specified (CNS hypothesis)

Key Insights from Structural Analogues

Thiophene-Containing Antibacterial Agents ()
  • Compounds such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolone (C19H18BrN3O2S) feature thiophen-2-yl groups modified with halogens (e.g., bromine) to enhance antibacterial potency .
  • Comparison : The target compound lacks halogenation on its thiophene ring, which may reduce antibacterial efficacy but improve metabolic stability.
Furan-Based H2 Antagonists ()
  • Ranitidine derivatives (e.g., Related Compound A ) utilize a furan-2-yl group linked to a nitroacetamide moiety for gastric acid suppression .
Thiophen-2-yl Ethyl Motifs in CNS-Targeting Compounds ()
  • Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-... employ thiophen-2-yl ethyl groups as lipophilic anchors, possibly for blood-brain barrier penetration .
  • Comparison : The target’s dual thiophen-2-yl and phenylethyl substituents may enhance CNS bioavailability, though this remains speculative.

Research Findings and Implications

Heterocyclic Moieties and Bioactivity

  • Thiophene : Common in antibacterial and CNS-active compounds due to its electron-rich aromatic system, which facilitates π-π stacking with biological targets.
  • Furan : Found in gastrointestinal agents (e.g., ranitidine) for its polarity and hydrogen-bonding capacity.

Ethanediamide Linker

  • The ethanediamide core in the target compound is distinct from nitroacetamide (ranitidine) or quinolone (antibacterial) linkers. This may confer: Enhanced metabolic stability: Resistance to esterase-mediated hydrolysis. Altered receptor interactions: Dual amide groups could engage in hydrogen bonding with diverse biological targets.

Phenylethyl Group

    Biological Activity

    N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

    Structural Overview

    The compound features a unique structure comprising:

    • Furan and thiophene rings : These heterocyclic components are known for their diverse biological properties.
    • Ethanediamide backbone : This structure is significant in various biological interactions.

    Mechanisms of Biological Activity

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
    • Receptor Modulation : It could bind to various receptors, influencing signal transduction processes.
    • Antimicrobial Properties : Similar compounds have shown antibacterial effects, suggesting a potential for therapeutic applications against bacterial infections.

    Research Findings

    Recent studies have highlighted the biological activities of this compound:

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReference
    AntimicrobialExhibits potential antibacterial properties
    Enzyme InhibitionInhibits specific metabolic enzymes
    CytotoxicityDemonstrates cytotoxic effects on cancer cells

    Case Studies

    • Antimicrobial Studies : A study demonstrated that derivatives of similar compounds exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may possess similar properties, warranting further investigation.
    • Cytotoxicity Assays : In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. This raises the possibility that this compound may also exhibit cytotoxic effects, making it a candidate for anticancer drug development.
    • Enzyme Interaction Studies : Preliminary research indicates that the compound could inhibit key enzymes involved in metabolic pathways linked to disease progression, although specific targets remain to be fully elucidated.

    Future Directions

    Further research is necessary to fully characterize the biological activity of this compound. Key areas for future studies include:

    • In vivo Studies : To assess the efficacy and safety profile in living organisms.
    • Mechanistic Studies : To clarify the specific biochemical pathways affected by the compound.
    • Structure-Activity Relationship (SAR) : To identify how modifications to the structure influence biological activity.

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